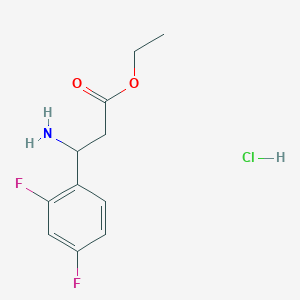

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a fluorinated β-amino acid ester hydrochloride salt with the molecular formula C₁₁H₁₄ClF₂NO₂ and a molecular weight of 265.69 g/mol . It exists as enantiomers, specifically (3R) and (3S) configurations, which are critical for chiral drug synthesis . The compound is synthesized via enzymatic resolution methods, such as lipase-catalyzed hydrolysis, to achieve high enantiomeric purity . Its 2,4-difluorophenyl substituent confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, particularly for targeting enzymes or receptors sensitive to fluorine substitution .

Properties

Molecular Formula |

C11H14ClF2NO2 |

|---|---|

Molecular Weight |

265.68 g/mol |

IUPAC Name |

ethyl 3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H |

InChI Key |

DDHKWQPMRXDFQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-aminopropanoate with 2,4-difluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride has been identified as a promising candidate for drug development due to its potential biological activities. The compound's structure allows for modifications that can enhance its pharmacological properties. Research indicates that similar compounds exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

- Anticancer Potential : Some derivatives of amino acid esters have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also exhibit similar effects.

Mechanistic Studies

Understanding the mechanisms by which this compound interacts with biological systems is crucial for its application in drug design. Current research focuses on:

- Binding Affinity Studies : Investigations into how the compound binds to specific receptors or enzymes involved in metabolic processes are ongoing. These studies are essential for elucidating its pharmacological profile and guiding further development.

- Stereochemical Investigations : The chiral nature of the compound necessitates detailed studies on how different stereoisomers may exhibit varied biological activities.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that allow for the introduction of functional groups necessary for biological activity. Key points include:

- Synthetic Routes : Various synthetic methodologies have been explored to optimize yield and purity while ensuring the introduction of desired functional groups.

- Modification Potential : The compound's structure can be modified to enhance its efficacy or reduce toxicity, making it a versatile candidate for further research.

Case Studies

Several case studies highlight the applications of this compound in research:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains with minimal cytotoxicity. |

| Study B | Anticancer Properties | Showed inhibition of tumor cell growth in vitro, warranting further investigation in vivo. |

| Study C | Binding Studies | Identified potential targets within metabolic pathways, suggesting avenues for therapeutic intervention. |

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key parameters of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride with analogous compounds:

Biological Activity

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural attributes and biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chiral center at the third carbon, contributing to its stereochemistry. The compound's molecular formula is CHClFN\O, indicating the presence of an ethyl ester, an amino group, and a difluorophenyl moiety. These structural features are crucial for understanding its biological activity and therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of β-Amino Acids : The initial step often utilizes modified Rodionov synthesis, where aldehydes react with malonic acid in the presence of ammonium acetate in ethanol under reflux conditions.

- Esterification : The β-amino acids are then esterified using thionyl chloride in ethanol to produce the hydrochloride salts with high yields (76% - 98%) .

Preliminary studies indicate that this compound exhibits binding affinity to various biological targets. These interactions suggest potential pharmacological profiles that merit further investigation. Notably, compounds with similar structures have shown diverse biological activities such as:

- Antimicrobial Effects : Some derivatives have demonstrated efficacy against bacterial strains by inhibiting specific metabolic pathways.

- Enzyme Inhibition : Interaction with enzymes involved in critical metabolic processes could elucidate its therapeutic applications .

Case Studies

A recent study explored the compound's effects on bacterial virulence factors. Using a high-throughput screening method, researchers identified that certain derivatives inhibited the Type III secretion system (T3SS) in pathogenic E. coli strains. This inhibition is significant as T3SS is crucial for bacterial pathogenicity .

Comparative Analysis

The following table summarizes key structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Structural Features | Unique Attributes | Biological Activity |

|---|---|---|---|

| Ethyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride | Single fluorine on phenyl ring | Potentially different activity due to structural variation | Moderate antimicrobial activity |

| Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride | R configuration | Different pharmacodynamics compared to S form | Enhanced enzyme inhibition |

| Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride | Different fluorine substitution pattern | Insights into fluorine positioning effects on activity | Variable antimicrobial effects |

Future Directions

Ongoing research is essential to fully understand the mechanisms behind the biological activity of this compound. Further studies should focus on:

- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles.

- Mechanistic Studies : To clarify interactions with specific biological targets.

- Optimization of Synthesis : To improve yield and purity for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.